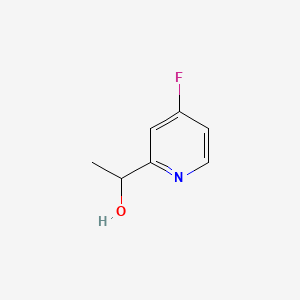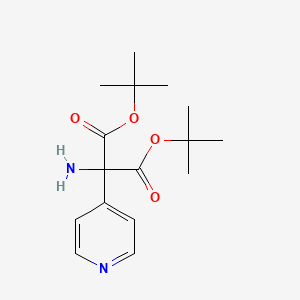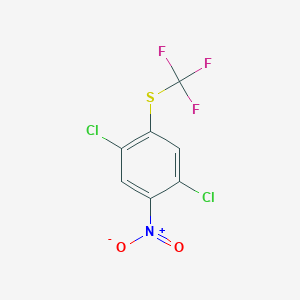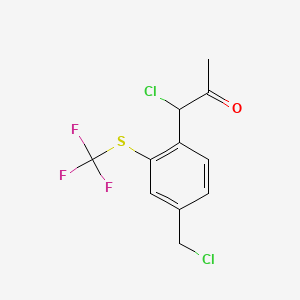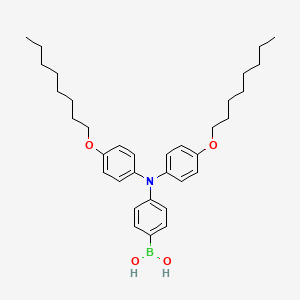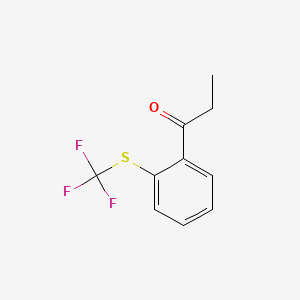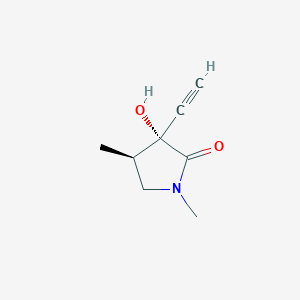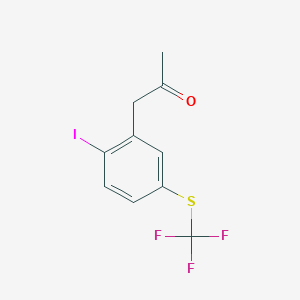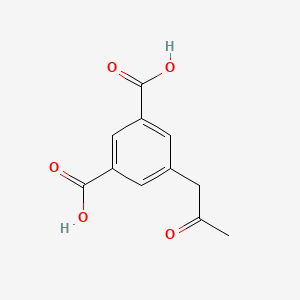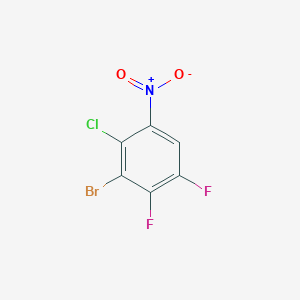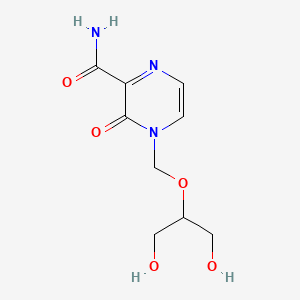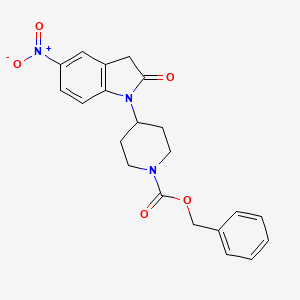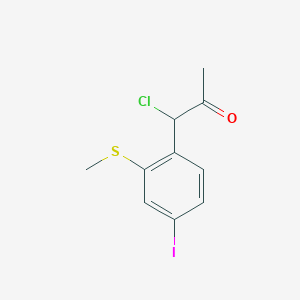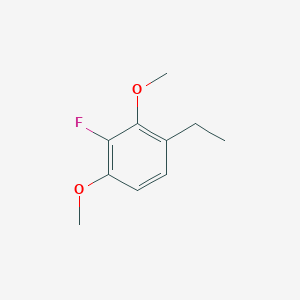
1,3-Dimethoxy-4-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by methoxy groups (-OCH3), the hydrogen at position 4 is replaced by an ethyl group (-C2H5), and the hydrogen at position 2 is replaced by a fluorine atom (F)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with ethyl and methoxy substituents under specific conditions to achieve the desired product. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an anhydrous environment to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Applications De Recherche Scientifique
1,3-Dimethoxy-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethoxy-4-fluorobenzene
- 1,3-Dimethoxy-4-ethylbenzene
- 1,3-Dimethoxy-2-fluorobenzene
Uniqueness
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and ethyl groups, along with the fluorine atom, makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H13FO2 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
1-ethyl-3-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)9(11)10(7)13-3/h5-6H,4H2,1-3H3 |
Clé InChI |
DCQLHVQZIARMQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


